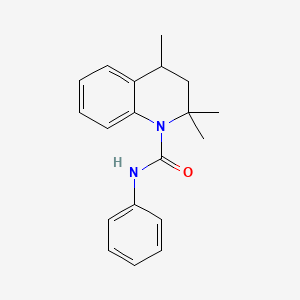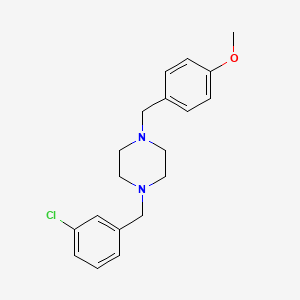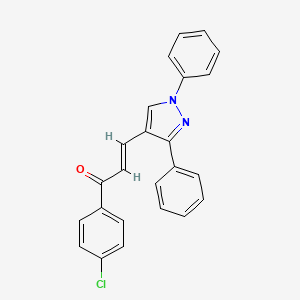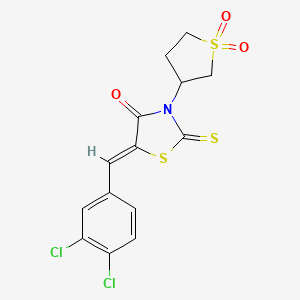
2,2,4-trimethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Descripción general
Descripción
2,2,4-trimethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TQ, is a synthetic compound that has been widely studied for its potential therapeutic properties. TQ has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The exact mechanism of action of 2,2,4-trimethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is thought to involve multiple pathways. This compound has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound also activates the nuclear factor erythroid 2-related factor 2 pathway, which regulates the expression of antioxidant enzymes. Furthermore, this compound has been found to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to improve insulin sensitivity and glucose metabolism, which may be beneficial for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,4-trimethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its biological activities have been well characterized. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, this compound has a relatively short half-life in vivo, which may affect its efficacy in animal studies.
Direcciones Futuras
There are several future directions for research on 2,2,4-trimethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Finally, more research is needed to determine the safety and efficacy of this compound in clinical trials.
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in various cell types. This compound also has potent antioxidant activity, which may contribute to its anti-inflammatory effects. In addition, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUCRYXMGBPCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)NC3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3895351.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B3895359.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895370.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B3895389.png)
![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3895392.png)

![5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895407.png)
![N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B3895419.png)

![methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3895438.png)
![N-[2-(2-fluorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide](/img/structure/B3895447.png)